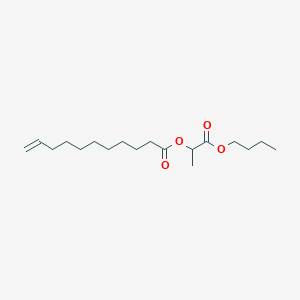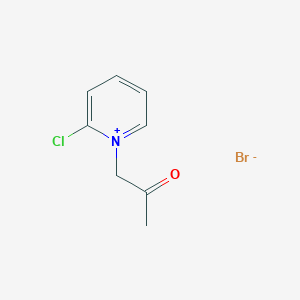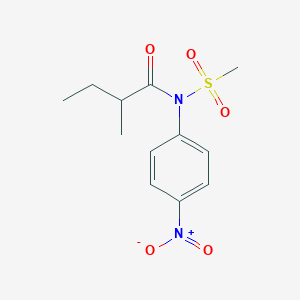
N-(Methanesulfonyl)-2-methyl-N-(4-nitrophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- is an organic compound with a complex structure It is characterized by the presence of a butanamide backbone, a methyl group, a methylsulfonyl group, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- typically involves multiple steps. One common method includes the reaction of 2-methylbutanamide with methylsulfonyl chloride in the presence of a base, followed by the introduction of the 4-nitrophenyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
Butanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the nitrophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Butanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Butanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.
相似化合物的比较
Similar Compounds
Butanamide, 2-methyl-N-(methylsulfonyl)-N-(4-chlorophenyl)-: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
Butanamide, 2-methyl-N-(methylsulfonyl)-N-(4-methoxyphenyl)-: Contains a methoxyphenyl group instead of a nitrophenyl group.
Uniqueness
Butanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
属性
CAS 编号 |
61068-47-1 |
|---|---|
分子式 |
C12H16N2O5S |
分子量 |
300.33 g/mol |
IUPAC 名称 |
2-methyl-N-methylsulfonyl-N-(4-nitrophenyl)butanamide |
InChI |
InChI=1S/C12H16N2O5S/c1-4-9(2)12(15)13(20(3,18)19)10-5-7-11(8-6-10)14(16)17/h5-9H,4H2,1-3H3 |
InChI 键 |
JWIGXXGFKKIVCF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


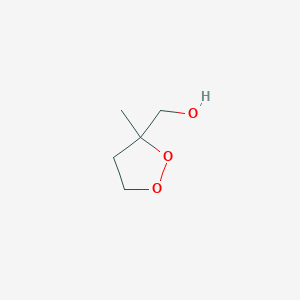
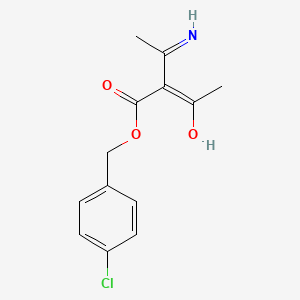
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)
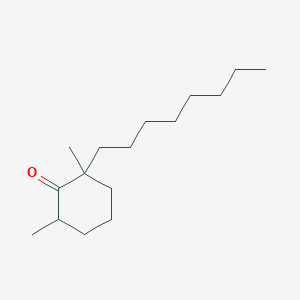


![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
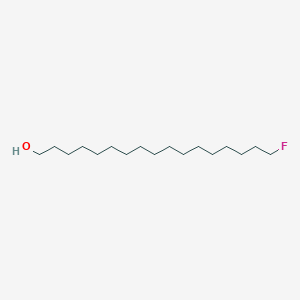
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)

![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

